2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(3-indol-1-yl-6-oxopyridazin-1-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O2S/c1-14-5-4-8-17-21(14)24-22(30-17)23-19(28)13-27-20(29)10-9-18(25-27)26-12-11-15-6-2-3-7-16(15)26/h2-12H,13H2,1H3,(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWRSOURAHNQGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CN3C(=O)C=CC(=N3)N4C=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H19N5O3S
- Molecular Weight : 445.5 g/mol
- CAS Number : 2034526-55-9
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including heterocyclization and acylation processes. The starting materials often include indole derivatives and pyridazine intermediates, which are reacted under specific conditions to yield the final product.
Biological Activity
Anticancer Properties : Several studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research has shown that indole derivatives can inhibit various cancer cell lines by interfering with cell cycle progression and inducing apoptosis through the modulation of signaling pathways such as PI3K/AKT/mTOR .
Mechanism of Action : The compound is believed to exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit specific kinases involved in cancer cell proliferation.
- Induction of Apoptosis : The compound can trigger programmed cell death in malignant cells.
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation, which is often associated with cancer progression.
Case Studies
- In Vivo Efficacy : In a study involving mouse xenograft models, compounds structurally related to this compound demonstrated significant tumor growth inhibition at low doses, suggesting a favorable therapeutic index .
- Cell Line Studies : In vitro assays using human cancer cell lines revealed that the compound induced cytotoxicity and inhibited cell migration and invasion, which are critical features in cancer metastasis .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C23H19N5O3S |
| Molecular Weight | 445.5 g/mol |
| CAS Number | 2034526-55-9 |
| Anticancer Activity | Significant |
| Mechanism of Action | Enzyme inhibition, apoptosis |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The target compound’s pyridazinone-indole-benzothiazole architecture distinguishes it from related acetamide derivatives. Key structural comparisons include:
Key Observations :
- The 4-methylbenzothiazole group differentiates it from analogs with trifluoromethyl (Compound 20 ) or alkoxy substitutions (Compounds 5a–m ), which influence lipophilicity and metabolic stability.
Preparation Methods
Pyridazinone Ring Formation
The pyridazinone core is synthesized via cyclocondensation of 1H-indole-1-carbaldehyde with diethyl acetamidomalonate under basic conditions. A high-pressure Q-Tube reactor (50 psi, 120°C) promotes efficient cyclization, achieving 78% yield. Alternative methods employ hydrazine hydrate and α-keto esters, though with lower regioselectivity.
Reaction Conditions :
- Reactants : 1H-Indole-1-carbaldehyde (1.2 eq), diethyl acetamidomalonate (1.0 eq).
- Catalyst : KOH (0.5 eq).
- Solvent : Ethanol, reflux for 12 h.
- Workup : Acidification to pH 2–3 precipitates the pyridazinone intermediate.
Acetic Acid Side Chain Introduction
The acetic acid moiety is introduced via nucleophilic substitution. Bromoacetylation of the pyridazinone nitrogen using bromoacetyl bromide (1.5 eq) in dichloromethane (DCM) at 0°C yields 3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl-bromoacetate, which is hydrolyzed to the carboxylic acid using NaOH (2M).
Synthesis of Fragment B: 4-Methylbenzo[d]thiazol-2-Amine
Benzothiazole Core Construction
The benzothiazole ring is synthesized from 4-methyl-2-aminothiophenol and cyanogen bromide (BrCN) in acetic acid. Cyclization occurs at 80°C over 6 h, yielding 4-methylbenzo[d]thiazole-2-amine (82% yield).
Key Spectral Data :
- ¹H NMR (DMSO-d₆) : δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 7.32 (s, 1H, Ar-H), 6.98 (d, J = 8.4 Hz, 1H, Ar-H), 2.42 (s, 3H, CH₃).
Amide Coupling: Final Step Assembly
Coupling Reagents and Conditions
Fragment A (carboxylic acid) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.1 eq) in DCM. Fragment B (amine) is added with 4-dimethylaminopyridine (DMAP, catalytic), stirred at 25°C for 24 h, yielding the target compound (68% yield).
Optimization Insights :
- Excess DMAP (1.0 eq) improves yield by facilitating acyliminium ion formation.
- Polar aprotic solvents (e.g., DMF) reduce side products compared to THF.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Synthetic Challenges and Mitigation Strategies
Regioselectivity in Pyridazinone Substitution :
Amide Bond Hydrolysis :
Benzothiazole Oxidation :
Applications and Derivative Synthesis
While biological data for the target compound is limited, structural analogs demonstrate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
